Cas no 4299-03-0 (N-α-benzoyl-L-argininamide Hydrochloride)

N-α-Benzoyl-L-argininamide Hydrochloride is a synthetic derivative of L-arginine, commonly utilized in biochemical and pharmaceutical research. This compound serves as a substrate for studying enzyme kinetics, particularly for proteases such as trypsin and thrombin, due to its specific cleavage site. The benzoyl group enhances stability and solubility, while the hydrochloride salt ensures consistent handling and storage. Its well-defined structure makes it valuable for mechanistic studies and inhibitor screening. The product is characterized by high purity, ensuring reliable and reproducible experimental results. Its applications extend to peptide synthesis and as a reference standard in analytical methodologies.
N-α-benzoyl-L-argininamide Hydrochloride structure
4299-03-0 structure
Product name:N-α-benzoyl-L-argininamide Hydrochloride
CAS No:4299-03-0
MF:C13H20ClN5O2
MW:313.783201217651
MDL:MFCD00035003
CID:331464
PubChem ID:87563301

N-α-benzoyl-L-argininamide Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
    • Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate
    • Benzamide,N-[1-(aminocarbonyl)-4-[(aminoiminomethyl)amino]butyl]-, monohydrochloride,(S)- (9CI)
    • Bz-Arg-NH?·HCl
    • Bz-Arg-NH₂ · HCl
    • Bz-Arg-NH2 HCl
    • Bz-Arg-NH2 HCl H2O
    • Bz-L-Arg-NH2*HCl
    • N-Alpha-benzoyl-l-argininamide HCl
    • N-α-BENZOYL-L-ARGININAMIDE HYDROCHLORIDE
    • N-ALPHA-BENZOYL-L-ARGININAMIDE HYDROCHLORIDE
    • Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate
    • NSC 343719
    • alpha-N-Benzoyl-L-argininamide hydrochloride
    • Bz-Arg-NH HCl
    • Benzoyl-arginine amide monohydrochloride monihydrate
    • N-Benzoyl-L-arginine amide hydrochloride
    • Bzo-Arg-NH2 yenHCl yennH2O
    • benzoyl-l-arginine amide hydrochloride
    • AK116898
    • AX8143168
    • B0102
    • ST24036347
    • Nalpha-Benzoyl-L-argininamideHydrochlorideMonohydrat
    • MFCD00035003
    • AS-72219
    • PD165952
    • B-0760
    • D95372
    • (2S)-5-CARBAMIMIDAMIDO-2-(PHENYLFORMAMIDO)PENTANAMIDE HYDROCHLORIDE
    • AKOS015905249
    • (s)-n-(1-amino-5-guanidino-1-oxopentan-2-yl)benzamide hcl
    • CS-0186194
    • HY-W128037
    • 4299-03-0
    • N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
    • PYZACNCNNFUUDO-PPHPATTJSA-N
    • N-α-benzoyl-L-argininamide Hydrochloride
    • MDL: MFCD00035003
    • Inchi: 1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H/t10-;/m0./s1
    • InChI Key: PYZACNCNNFUUDO-PPHPATTJSA-N
    • SMILES: Cl[H].O=C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])[H]

Computed Properties

  • Exact Mass: 313.13100
  • Monoisotopic Mass: 313.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 360
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 137
  • Surface Charge: 0
  • Tautomer Count: 8

Experimental Properties

  • Color/Form: Uncertain
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 6.5 ° (C=4, H2O)
  • PSA: 134.09000
  • LogP: 2.61770
  • Solubility: Uncertain

N-α-benzoyl-L-argininamide Hydrochloride Security Information

  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Safety Instruction: S26; S36/37/39; S45
  • Hazardous Material Identification: C
  • Storage Condition:Store in cold storage.
  • Hazard Level:8
  • Safety Term:8
  • Packing Group:II
  • Packing Group:II
  • Risk Phrases:R34

N-α-benzoyl-L-argininamide Hydrochloride Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

N-α-benzoyl-L-argininamide Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB137248-5 g
N-alpha-Benzoyl-L-argininamide hydrochloride, 99%; .
4299-03-0 99%
5g
€141.60 2023-05-09
Key Organics Ltd
AS-72219-5G
(2S)-5-carbamimidamido-2-(phenylformamido)pentanamide hydrochloride
4299-03-0 >97%
5g
£225.00 2025-02-08
abcr
AB137248-100 g
N-alpha-Benzoyl-L-argininamide hydrochloride, 99%; .
4299-03-0 99%
100 g
€487.50 2023-07-20
Alichem
A019143746-25g
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
4299-03-0 95%
25g
$165.62 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N869886-200mg
Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate
4299-03-0 98%
200mg
¥73.80 2022-09-01
Key Organics Ltd
AS-72219-1G
(2S)-5-carbamimidamido-2-(phenylformamido)pentanamide hydrochloride
4299-03-0 >97%
1g
£93.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-301278A-25 g
N-alpha-Benzoyl-L-argininamide hydrochloride,
4299-03-0 ≥99%
25g
¥2,031.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-301278-5 g
N-alpha-Benzoyl-L-argininamide hydrochloride,
4299-03-0 ≥99%
5g
¥699.00 2023-07-10
Biosynth
SRA-3002-1 g
Bz-Arg-NH2 ? HCl ? H20
4299-03-0
1g
$40.70 2023-01-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0102-25g
N-α-benzoyl-L-argininamide Hydrochloride
4299-03-0 98.0%(T)
25g
¥2890.0 2022-05-30

Additional information on N-α-benzoyl-L-argininamide Hydrochloride

Comprehensive Guide to N-α-Benzoyl-L-argininamide Hydrochloride (CAS No. 4299-03-0): Properties, Applications, and Research Insights

N-α-Benzoyl-L-argininamide Hydrochloride (CAS No. 4299-03-0) is a specialized peptide derivative widely recognized in biochemical and pharmaceutical research. This compound, often abbreviated as BAA-HCl, is a hydrochloride salt form of N-α-benzoyl-L-argininamide, featuring a benzoyl group attached to the alpha-amino nitrogen of L-argininamide. Its molecular structure combines the properties of L-arginine, a semi-essential amino acid, with the stability-enhancing benzoyl moiety, making it a valuable tool for enzymatic studies, drug development, and proteomics research.

In recent years, the demand for peptide-based compounds like N-α-benzoyl-L-argininamide Hydrochloride has surged due to their applications in enzyme substrate design and signal transduction studies. Researchers frequently explore its role as a substrate for trypsin-like proteases, given its specificity for arginine residues. This aligns with trending topics in precision medicine and targeted drug delivery, where understanding protease activity is critical. Additionally, its use in biocatalysis optimization has gained traction, particularly in AI-driven drug discovery platforms that prioritize molecular stability and reactivity.

The physicochemical properties of CAS No. 4299-03-0 contribute to its versatility. With a molecular formula of C13H20N5O2·HCl and a white crystalline appearance, it exhibits solubility in water and polar organic solvents, facilitating its integration into high-throughput screening assays. Its stability under physiological pH conditions makes it suitable for in vitro studies, a feature often highlighted in life science forums and academic publications. Users searching for "arginine derivatives for protease assays" or "benzoylated peptide applications" will find this compound highly relevant.

From an industrial perspective, N-α-benzoyl-L-argininamide Hydrochloride is synthesized under stringent Good Manufacturing Practices (GMP) to ensure consistency for research use. Its purity (>98% by HPLC) is critical for reproducibility in studies investigating enzyme kinetics or protein-protein interactions. This aligns with the growing emphasis on reproducible research in biotech, a hot topic in scientific integrity discussions. Furthermore, its role in peptide mimetics development resonates with searches like "non-natural amino acid analogs" or "peptide-based therapeutic leads."

Emerging trends also highlight the compound’s utility in neuroscience research, particularly in studies exploring nitric oxide synthase (NOS) pathways, where L-arginine derivatives play a pivotal role. The benzoyl modification enhances membrane permeability, a property leveraged in blood-brain barrier penetration studies—a frequent query in neuropharmacology circles. This positions CAS No. 4299-03-0 as a bridge between traditional peptide chemistry and cutting-edge central nervous system (CNS) drug design.

To address common user questions: "Is N-α-benzoyl-L-argininamide Hydrochloride stable at room temperature?"—Yes, when stored desiccated at -20°C, it maintains stability for years. Another frequent query, "Can this compound be used for fluorescent labeling?," is answered by its reactive primary amine group, which allows conjugation with NHS esters or other labeling reagents. These practical insights enhance the compound’s accessibility for diverse experimental workflows.

In summary, N-α-benzoyl-L-argininamide Hydrochloride (CAS No. 4299-03-0) exemplifies the intersection of classical biochemistry and modern therapeutic innovation. Its adaptability across protease research, drug discovery, and neuroscience ensures its continued relevance in an era prioritizing molecular specificity and translational science. As searches for "custom peptide substrates" and "enzyme mechanism probes" grow, this compound remains a cornerstone reagent for advancing biochemical knowledge.

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(CAS:4299-03-0)N-α-benzoyl-L-argininamide Hydrochloride
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